molecular formula C3H4N4S B14481101 3-(Methylsulfanyl)-1,2,4,5-tetrazine CAS No. 64499-95-2

3-(Methylsulfanyl)-1,2,4,5-tetrazine

Cat. No.: B14481101
CAS No.: 64499-95-2
M. Wt: 128.16 g/mol
InChI Key: VHNVRBCFMHNUQB-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1,2,4,5-tetrazine is an organic compound that belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of methylthiohydrazine with cyanogen chloride, followed by cyclization to form the tetrazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotetrazines and other reduced forms.

    Substitution: Various substituted tetrazines depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propanal
  • 3-(Methylsulfanyl)propyl isothiocyanate
  • 3-(Methylsulfanyl)propyl nitrile

Uniqueness

3-(Methylsulfanyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring structure, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

64499-95-2

Molecular Formula

C3H4N4S

Molecular Weight

128.16 g/mol

IUPAC Name

3-methylsulfanyl-1,2,4,5-tetrazine

InChI

InChI=1S/C3H4N4S/c1-8-3-6-4-2-5-7-3/h2H,1H3

InChI Key

VHNVRBCFMHNUQB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=CN=N1

Origin of Product

United States

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